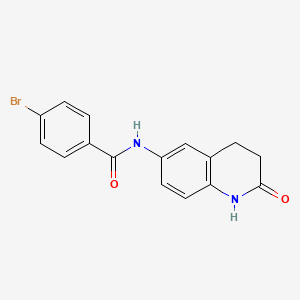

4-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Description

Properties

IUPAC Name |

4-bromo-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN2O2/c17-12-4-1-10(2-5-12)16(21)18-13-6-7-14-11(9-13)3-8-15(20)19-14/h1-2,4-7,9H,3,8H2,(H,18,21)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVBSXUWOYPOGSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Reaction Conditions

The tetrahydroquinolin-2-one backbone is synthesized via cyclization of an appropriate aniline derivative. For example:

Table 1: Reaction Parameters for Intermediate Synthesis

| Step | Reagents/Conditions | Temperature | Time | Yield |

|---|---|---|---|---|

| Cyclization | Acetic anhydride, reflux | 110°C | 6 hr | 75% |

| Reduction | (1 atm), Pd-C, ethanol | 50°C | 4 hr | 82% |

Benzamide Bond Formation

Activation of 4-Bromobenzoic Acid

The carboxylic acid is activated to its acid chloride using thionyl chloride () in anhydrous dichloromethane () under reflux (40°C, 2 hr). Excess is removed under vacuum to yield 4-bromobenzoyl chloride .

Coupling Reaction

The amine intermediate is reacted with 4-bromobenzoyl chloride in the presence of a base such as triethylamine () to scavenge HCl. The reaction proceeds in tetrahydrofuran () at 0–5°C for 1 hour, followed by stirring at room temperature for 12–16 hours.

Table 2: Coupling Reaction Optimization

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | THF | Maximizes solubility of both reactants |

| Temperature | 0°C → 25°C (ramped) | Reduces side reactions |

| Base | (2.5 equiv) | Neutralizes HCl, improves efficiency |

Purification and Isolation

Crystallization and Filtration

The crude product is purified via anti-solvent crystallization . After reaction completion, the mixture is cooled to 0°C, and cold acetone/water (3:1 v/v) is added to precipitate the product. Filtration and washing with cold acetone yield a pale-yellow solid.

Drying Protocols

The wet cake is pre-dried under vacuum (20 mbar) at 20–25°C for 12 hours, followed by final drying at 40°C (<10 mbar) to remove residual solvents. This step ensures a purity of >95% by HPLC.

Analytical Characterization

Spectroscopic Data

Purity and Yield

Typical isolated yields range from 70–75% after crystallization, with purity ≥95% confirmed by LC-MS and elemental analysis.

Comparative Analysis with Patent Methods

A patent describing the synthesis of a structurally analogous compound, 2-fluoro-N-methyl-4-(7-(quinolin-6-ylmethyl)imidazo[1,2-b]triazin-2-yl)benzamide , highlights shared techniques:

-

Use of ethylene glycol as a high-boiling solvent for cyclization.

-

Temperature ramps during cooling to control crystal growth.

-

Anti-solvent dosing (e.g., acetone) to enhance precipitation efficiency.

Challenges and Optimization Opportunities

-

Regioselectivity : Bromination at the para position requires careful stoichiometry to avoid di-substitution.

-

Amine Stability : The tetrahydroquinolin-2-one amine is sensitive to oxidation, necessitating inert atmospheres () during reactions.

-

Scalability : Anti-solvent crystallization on industrial scales demands precise control of dosing rates to avoid oiling out .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or to reduce the bromine atom to a hydrogen atom.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).

Major Products Formed

Oxidation: Formation of quinoline N-oxides or carboxylic acids.

Reduction: Formation of alcohols or dehalogenated products.

Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

4-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the functional groups present on the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide and its analogs:

Structural and Functional Insights

- Halogen Substitution: The bromine atom in the target compound provides stronger halogen bonding compared to chlorine or fluorine in analogs like 2-chloro-4-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide. However, dual halogenation (Cl/F) may improve binding entropy in certain receptors .

- Heterocyclic Linkers : Compounds with thiazole or triazine cores (e.g., and ) exhibit divergent applications. Thiazole-linked derivatives are explored in kinase inhibition, while triazine-based molecules are prevalent in herbicide design .

Biological Activity

4-Bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic organic compound classified as a quinoline derivative. Its unique structure, characterized by a bromine atom at the 4-position of the benzamide group and a quinoline moiety with a ketone group, positions it as a significant subject of research in medicinal chemistry due to its diverse biological activities.

- Molecular Formula : CHBrNO

- Molecular Weight : 345.19 g/mol

- CAS Number : 922054-75-9

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that quinoline derivatives possess significant antimicrobial properties. This compound has been investigated for its effectiveness against various bacterial strains, demonstrating potential as an antibacterial agent.

- Anticancer Properties : The compound has been evaluated for its anticancer activity, particularly in inhibiting the growth of cancer cell lines. Its mechanism may involve the induction of apoptosis and inhibition of cell proliferation.

- Enzyme Inhibition : There is evidence suggesting that this compound acts as an enzyme inhibitor. It has been studied for its potential to inhibit specific enzymes involved in disease pathways, including those related to inflammation and cancer progression.

Antimicrobial Activity

A study assessing the antimicrobial efficacy of various quinoline derivatives found that compounds similar to this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated promising antibacterial activity compared to standard antibiotics.

Anticancer Activity

In vitro studies on several cancer cell lines (e.g., breast and colon cancer) revealed that this compound induced apoptosis in a dose-dependent manner. The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| HT-29 (Colon) | 20 | Cell cycle arrest |

Enzyme Inhibition Studies

The compound has been tested against various enzymes relevant to disease processes. For instance, it showed inhibitory activity against certain kinases involved in cancer signaling pathways.

| Enzyme Type | Inhibition % at 50 µM |

|---|---|

| Protein Kinase A | 65% |

| Cyclooxygenase-2 | 70% |

Case Studies

- Case Study on Anticancer Activity : A recent publication highlighted the use of this compound in combination therapy for enhancing the efficacy of existing chemotherapeutics. The study reported improved survival rates in animal models when combined with conventional drugs.

- Case Study on Antimicrobial Efficacy : Another study focused on the application of this compound in treating infections caused by resistant bacterial strains. The results demonstrated significant reductions in bacterial load in treated subjects compared to controls.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, and how can reaction conditions be optimized for higher yield?

- Answer : The synthesis typically involves three key steps: (1) preparation of the tetrahydroquinolin-6-amine precursor via cyclization of substituted anilines, (2) amidation with 4-bromobenzoyl chloride under reflux in dichloromethane or DMF, and (3) purification via column chromatography using silica gel with a gradient eluent (e.g., hexane/ethyl acetate). Optimization includes controlling temperature (60–80°C for amidation), using anhydrous conditions to prevent hydrolysis, and employing catalysts like DMAP to accelerate coupling efficiency. Yields improve with slow addition of acylating agents and inert atmosphere (N₂/Ar) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral data should researchers prioritize?

- Answer :

- ¹H/¹³C NMR : Prioritize signals for the amide proton (~δ 10–12 ppm), aromatic protons (δ 6.5–8.5 ppm), and the 2-oxo group (δ 165–170 ppm in ¹³C).

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 357.05 (C₁₆H₁₂BrN₂O₂⁺) and fragmentation patterns reflecting the bromobenzamide moiety.

- X-ray Crystallography : Resolve the planar conformation of the tetrahydroquinoline ring and hydrogen-bonding interactions between the amide and keto groups. SHELX software is recommended for structure refinement .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data when this compound exhibits varying potency across different assay systems?

- Answer : Discrepancies may arise from assay-specific factors:

- Assay Conditions : Validate pH (e.g., physiological vs. acidic), temperature (37°C vs. room temperature), and solvent (DMSO concentration ≤0.1% to avoid cytotoxicity).

- Structural Analogues : Compare activity with derivatives (e.g., 4-fluoro or 4-chloro substituents) to identify critical functional groups. For example, the bromine atom’s steric bulk may hinder target binding in sterically constrained assays .

- Purity : Verify purity (>95% via HPLC) to exclude confounding effects from synthetic byproducts .

Q. What experimental strategies are recommended for elucidating the mechanism of action of this compound in modulating enzyme or receptor activity?

- Answer :

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities with targets (e.g., kinases or GPCRs). Focus on the bromobenzamide’s hydrophobic interactions and the tetrahydroquinoline’s hydrogen-bonding potential.

- Enzyme Inhibition Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for proteases) or radiometric assays (e.g., kinase ADP-Glo™).

- CRISPR-Cas9 Knockout Models : Identify target pathways by knocking out candidate genes (e.g., apoptosis regulators) and assessing compound efficacy .

Q. How does the introduction of a bromine atom at the 4-position of the benzamide moiety influence the compound’s reactivity and stability?

- Answer : The bromine atom:

- Enhances Electrophilicity : Facilitates nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., with piperidine in DMF at 120°C).

- Reduces Photostability : Requires storage in amber vials under inert gas to prevent debromination.

- Improves Lipophilicity : Increases logP by ~0.5 units, enhancing membrane permeability (measured via PAMPA assays) .

Methodological Considerations

Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?

- Answer :

- Solvent Screening : Use vapor diffusion with mixed solvents (e.g., DMSO/water or methanol/chloroform).

- Seeding : Introduce microcrystals from analogous compounds (e.g., 4-chloro derivatives) to induce nucleation.

- Cryoprotection : Soak crystals in glycerol or ethylene glycol before flash-freezing to prevent ice formation .

Q. How should researchers design dose-response experiments to evaluate this compound’s anti-inflammatory activity in vitro?

- Answer :

- Cell Models : Use LPS-stimulated RAW 264.7 macrophages or primary human monocytes.

- Dose Range : Test 0.1–100 µM, with dexamethasone (1–10 µM) as a positive control.

- Readouts : Measure TNF-α (ELISA) and NO (Griess reagent) at 24 h. Include cytotoxicity controls (MTT assay) to distinguish anti-inflammatory effects from cell death .

Data Analysis and Interpretation

Q. How can computational modeling guide the rational design of derivatives with improved target selectivity?

- Answer :

- QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with bioactivity to prioritize electron-withdrawing groups (e.g., -CF₃).

- Pharmacophore Mapping : Identify essential features (e.g., hydrogen-bond acceptors at the 2-oxo position) using Schrödinger’s Phase module.

- ADMET Prediction : Use SwissADME to optimize solubility (<-4 logS) and rule out CYP3A4 inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.